molecular formula C26H29O2P B14459911 {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane CAS No. 71436-82-3

{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane

Cat. No.: B14459911
CAS No.: 71436-82-3
M. Wt: 404.5 g/mol
InChI Key: RKBAJHZKRNJCOQ-UHFFFAOYSA-N
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Description

{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphane core with a unique oxane-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphane derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic processes such as cross-coupling reactions.

Biology and Medicine

The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a scaffold for the development of new drugs or as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its role as a catalyst or intermediate in various chemical processes makes it valuable for manufacturing high-value products.

Mechanism of Action

The mechanism by which {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. The oxane-2-yloxy group provides steric and electronic properties that enhance the compound’s reactivity and stability. The phosphorus center acts as a nucleophile, participating in various catalytic cycles and facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exhibits unique reactivity due to the presence of the oxane-2-yloxy group. This substituent imparts distinct steric and electronic properties, making the compound more versatile in catalytic applications and chemical synthesis.

Properties

CAS No.

71436-82-3

Molecular Formula

C26H29O2P

Molecular Weight

404.5 g/mol

IUPAC Name

3-(oxan-2-yloxy)propylidene-triphenyl-λ5-phosphane

InChI

InChI=1S/C26H29O2P/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)22-12-21-28-26-19-10-11-20-27-26/h1-9,13-18,22,26H,10-12,19-21H2

InChI Key

RKBAJHZKRNJCOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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